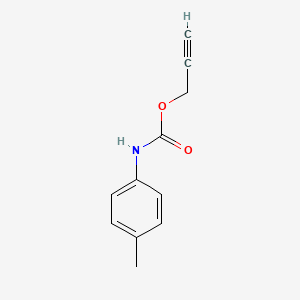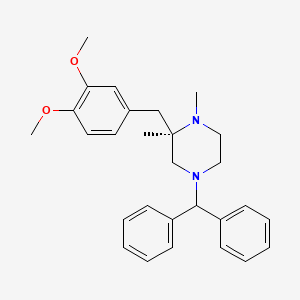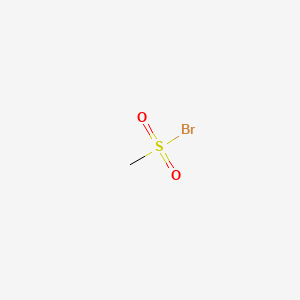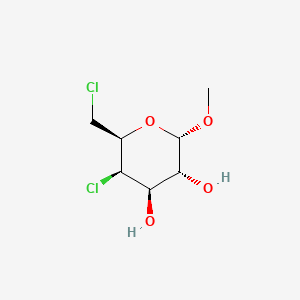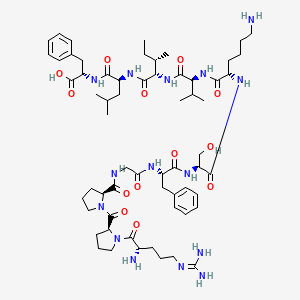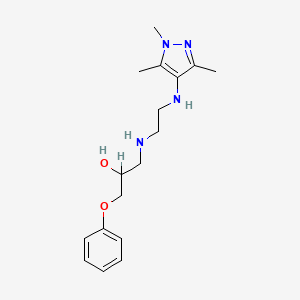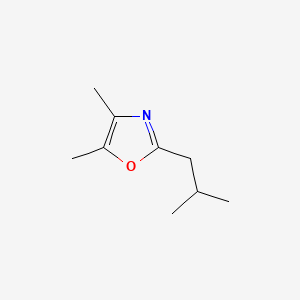
2-Isobutyl-4,5-dimethyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-4, 5-dimethyloxazole, also known as 4, 5-dimethyl-2-isobutyloxazole or oxazole, 4, 5-dimethyl-2-isobutyl, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 2-Isobutyl-4, 5-dimethyloxazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-isobutyl-4, 5-dimethyloxazole is primarily located in the membrane (predicted from logP). 2-Isobutyl-4, 5-dimethyloxazole is a burnt and roasted tasting compound that can be found in potato. This makes 2-isobutyl-4, 5-dimethyloxazole a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Synthesis in Chemical Reactions
- 2-Isobutyl-4,5-dimethyloxazole is used in the synthesis of various chemicals. For instance, its derivatives, like 2,5-dimethyl-2,4-hexadiene, are intermediates in the synthesis of high efficiency, low toxicity pesticides such as pyrethroids (Lian Linli, 2014).
Catalysis and Molecular Sieves
- Molecular sieves treated with citric acid, for example, demonstrate increased catalytic activity when using isobutyl aldehyde, a derivative of 2-Isobutyl-4,5-dimethyloxazole, in condensation reactions (Lian Linli, 2014).
In Biomass Conversion
- In biomass conversion processes, derivatives of 2-Isobutyl-4,5-dimethyloxazole, like 2,5-hexanedione, are synthesized from biomass-derived dimethyl furane using efficient biphasic systems (Liu Yueqin et al., 2016).
Role in Pyrolysis
- The compound and its derivatives are also significant in the study of pyrolysis, as observed in the pyrolysis of isoxazole and its derivatives (Cláudio M. Nunes et al., 2011).
Intermediate in Pharmaceutical Synthesis
- It serves as an intermediate in the preparation of pharmaceutical compounds, such as in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development (T. Fleck et al., 2003).
Preparation of Chemical Compounds
- The preparation of various chemical compounds like 2-(1-Chloroalkyl)-4,5-dimethyloxazoles and (E)-2-Alkenyl-4,5- dimethyloxazoles involves the use of 2-Isobutyl-4,5-dimethyloxazole derivatives (Hua Zhang et al., 2006).
Inhibitors in Medicinal Chemistry
- Some derivatives, like 4,5-diphenyl-4-isoxazolines, are synthesized for their potential as analgesic and anti-inflammatory agents, highlighting the role of 2-Isobutyl-4,5-dimethyloxazole in medicinal chemistry (A. G. Habeeb et al., 2001).
Study in Nonlinear Optical Properties
- The compound and its derivatives are also subjects of study in the field of optical properties. For example, isoxazole derivatives have been investigated for their geometric, charge transport, optoelectronic, and nonlinear optical properties (A. Irfan et al., 2016).
Propiedades
Número CAS |
26131-91-9 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3 |
Clave InChI |
SNRVAFQIIFPYDR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)CC(C)C)C |
SMILES canónico |
CC1=C(OC(=N1)CC(C)C)C |
Densidad |
0.910-0.916 |
Otros números CAS |
26131-91-9 |
Descripción física |
Yellowish liquid; Burnt roasted aroma |
Solubilidad |
Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



